hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
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Overview
Description
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.79638. It is known for its role as an impurity in the antithrombotic drug Dabigatran Etexilate, which is a nonpeptide direct thrombin inhibitor .
Mechanism of Action
Target of Action
It is known to be an impurity of the antithrombotic drug dabigatran etexilate , which is a nonpeptide direct thrombin inhibitor . Therefore, it may have similar targets related to the coagulation pathway.
Action Environment
It is known to be soluble in dmso and methanol, and it is hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde in the presence of a suitable solvent such as methanol or DMSO. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methylene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in Dabigatran Etexilate, it is relevant in pharmaceutical research and quality control.
Comparison with Similar Compounds
Similar Compounds
- Hexyl isocyanate
- 4-Aminobenzaldehyde
- Dabigatran Etexilate
Uniqueness
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is unique due to its specific structure and role as an impurity in Dabigatran Etexilate. Its chemical properties and reactivity distinguish it from other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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